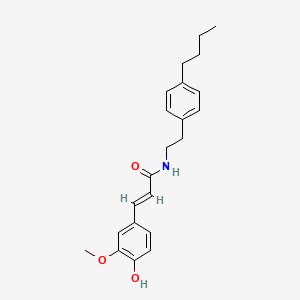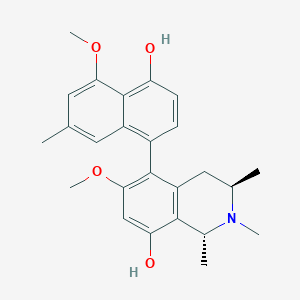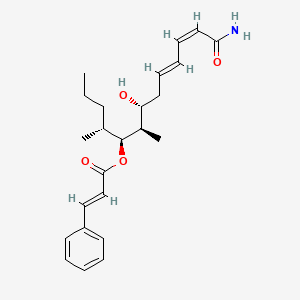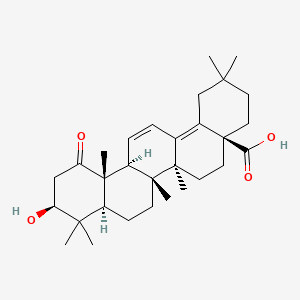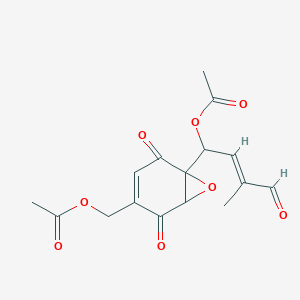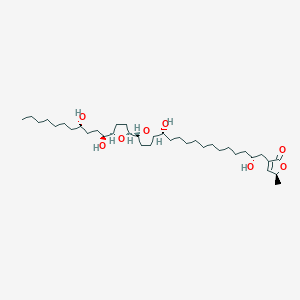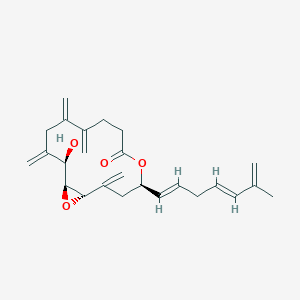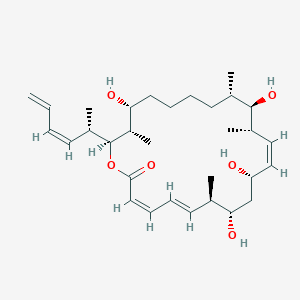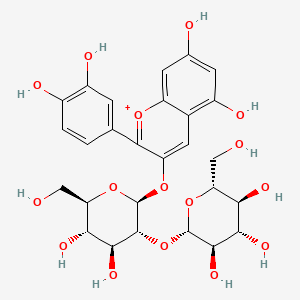
花青素-3-O-芸香糖苷
描述
Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red raspberries and other berries. This compound is known for its vibrant color and potential health benefits, including antioxidant properties .
科学研究应用
Cyanidin 3-O-sophoroside has a wide range of scientific research applications:
作用机制
Target of Action
Cyanidin 3-O-sophoroside (C3S) is a potent non-competitive reversible inhibitor of the enzyme Polyphenol oxidase (PPO) . PPO is an enzyme that catalyzes the oxidation of phenols to quinones, which then polymerize to form brown pigments .
Mode of Action
C3S interacts with PPO to inhibit its activity, thereby preventing the browning process in fruits and vegetables . This interaction enhances the antioxidant damage capacity of fruits and prolongs their storage period .
Biochemical Pathways
C3S is part of the anthocyanin biosynthesis pathway . Anthocyanins are a subclass of flavonoids characterized by a 2-phenylbenzopyrylium unit . They are derived along the flavonoid modification pathways and further separated into three types, pelargonidin, cyanidin, and delphinidin, due to the different number of hydroxyl groups in the phenyl group .
Pharmacokinetics
This suggests that C3S may have a relatively long half-life and could potentially be absorbed into the enterocytes, contributing to its antioxidant potential .
Result of Action
The primary result of C3S’s action is its antioxidant activity. By inhibiting PPO, C3S prevents the browning process, which is often associated with oxidative damage . This enhances the antioxidant damage capacity of fruits, prolonging their storage period . Additionally, C3S has been found to have a synergistic inhibitory effect on ABCB1, a protein involved in chemotherapy resistance in malignancies, when applied together with quercetin .
Action Environment
The action of C3S can be influenced by environmental factors such as pH. For instance, the UV–vis absorption spectra and color index of C3S change with increasing pH . This suggests that the efficacy and stability of C3S could be affected by the pH of its environment .
生化分析
Biochemical Properties
Cyanidin 3-O-sophoroside plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit polyphenol oxidase, an enzyme responsible for the browning of fruits and vegetables . This interaction helps in maintaining the color and quality of produce. Additionally, Cyanidin 3-O-sophoroside exhibits free radical scavenging activity, which protects cells from oxidative damage .
Cellular Effects
Cyanidin 3-O-sophoroside influences various cellular processes. It has been found to protect neuronal cells and improve cognitive function in animal models of Alzheimer’s disease . This compound also exhibits anti-inflammatory properties, which can help in reducing inflammation in various cell types . Furthermore, Cyanidin 3-O-sophoroside has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby contributing to its protective effects on cells .
Molecular Mechanism
The molecular mechanism of Cyanidin 3-O-sophoroside involves its interaction with various biomolecules. It binds to proteins and enzymes, inhibiting or activating their functions. For example, Cyanidin 3-O-sophoroside has been shown to inhibit the activity of polyphenol oxidase, thereby preventing the browning of fruits and vegetables . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanidin 3-O-sophoroside can change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature . Studies have shown that Cyanidin 3-O-sophoroside is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to Cyanidin 3-O-sophoroside has been found to have protective effects on cellular function, reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of Cyanidin 3-O-sophoroside vary with different dosages in animal models. At lower doses, it has been shown to have protective effects on the heart and brain, reducing oxidative stress and inflammation . At higher doses, Cyanidin 3-O-sophoroside can exhibit toxic effects, leading to adverse outcomes such as liver damage . Therefore, it is important to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
Cyanidin 3-O-sophoroside is involved in various metabolic pathways. It is metabolized by enzymes such as glycosyltransferases, which add sugar moieties to the compound, enhancing its stability and solubility . This compound also interacts with other enzymes and cofactors involved in the biosynthesis and degradation of anthocyanins . These interactions can affect metabolic flux and the levels of various metabolites in cells.
Transport and Distribution
Cyanidin 3-O-sophoroside is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it has been shown to interact with anthocyanin transporters, which facilitate its movement across cell membranes . This compound can also bind to proteins in the bloodstream, enhancing its distribution to various tissues . These interactions influence its localization and accumulation in different parts of the body.
Subcellular Localization
The subcellular localization of Cyanidin 3-O-sophoroside is influenced by various factors, including targeting signals and post-translational modifications. Studies have shown that this compound can localize to the cytosol, where it interacts with enzymes and other biomolecules . Additionally, Cyanidin 3-O-sophoroside can be transported to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its protective effects .
准备方法
Synthetic Routes and Reaction Conditions: Cyanidin 3-O-sophoroside can be isolated from natural sources such as red raspberries using column chromatography techniques. The process typically involves the use of Amberlite XAD-7 and Sephadex LH-20 columns to purify the compound from acidified methanolic extracts .
Industrial Production Methods: Industrial production of cyanidin 3-O-sophoroside involves similar chromatographic techniques on a larger scale. The purity of the isolated compound can exceed 85%, making it suitable for various applications .
化学反应分析
Types of Reactions: Cyanidin 3-O-sophoroside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the pH of the environment and the presence of specific reagents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often involving the hydroxyl groups on the anthocyanin structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydro derivatives .
相似化合物的比较
- Cyanidin 3-O-glucoside
- Cyanidin 3-O-rutinoside
- Delphinidin 3-O-sophoroside
- Pelargonidin 3-O-sophoroside
Cyanidin 3-O-sophoroside stands out for its specific structural features and potential health benefits, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-WGNLCONDSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
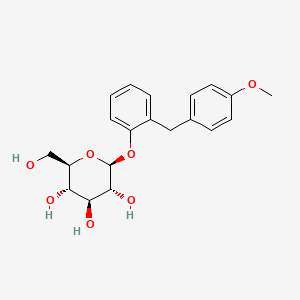
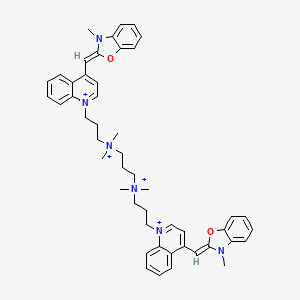
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
